molecular formula C15H18INO4 B3610232 3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde

3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde

Cat. No. B3610232
M. Wt: 403.21 g/mol
InChI Key: FTHOJYPUFNIRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for the development of new drugs due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, it may interfere with the production of certain proteins that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells. Additionally, it may inhibit the activity of certain enzymes involved in the production of DNA and RNA. Furthermore, it may reduce the production of certain inflammatory mediators, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde in lab experiments is its potential therapeutic applications. This compound has shown promising results in inhibiting the growth of cancer cells and treating bacterial and fungal infections. Additionally, it has potential anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde. One direction is to further investigate its anticancer properties and potential therapeutic applications in the treatment of various types of cancer. Another direction is to explore its antimicrobial properties and potential use in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, future research may focus on developing more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde has potential therapeutic applications in the treatment of various diseases. This compound has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Furthermore, it has been studied for its antimicrobial properties, and it has shown potential in treating bacterial and fungal infections. Additionally, this compound has been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation and pain.

properties

IUPAC Name

3-ethoxy-5-iodo-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO4/c1-2-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-4-6-17/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHOJYPUFNIRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.